![molecular formula C18H23BrN2O9 B12838338 [(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both a brominated oxolane ring and a pyridine carboxamide moiety, making it an interesting subject for chemical research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Bromination: Introduction of a bromine atom into the oxolane ring.
Acetylation: Protection of hydroxyl groups through acetylation.
Coupling: Formation of the ester linkage with methyl acetate.
Amidation: Introduction of the pyridine carboxamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate involves its interaction with specific molecular targets. The bromine atom and the acetylated hydroxyl groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- (2R,3R,4R,5S)-2-(hydroxymethyl)-1-nonylpiperidine-3,4,5-triol
Uniqueness
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate is unique due to its combination of a brominated oxolane ring and a pyridine carboxamide moiety. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Propriétés
Formule moléculaire |
C18H23BrN2O9 |
|---|---|
Poids moléculaire |
491.3 g/mol |
Nom IUPAC |
[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H15BrO8.C7H8N2O/c1-5(13)17-4-8-9(18-6(2)14)10(19-7(3)15)11(12,16)20-8;1-5-3-2-4-9-6(5)7(8)10/h8-10,16H,4H2,1-3H3;2-4H,1H3,(H2,8,10)/t8-,9-,10-,11+;/m1./s1 |
Clé InChI |
OBFXSRFUAISOSJ-ZCJARRQASA-N |
SMILES isomérique |
CC1=C(N=CC=C1)C(=O)N.CC(=O)OC[C@@H]1[C@H]([C@H]([C@@](O1)(O)Br)OC(=O)C)OC(=O)C |
SMILES canonique |
CC1=C(N=CC=C1)C(=O)N.CC(=O)OCC1C(C(C(O1)(O)Br)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)
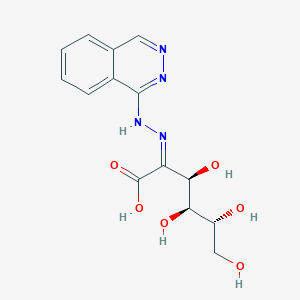
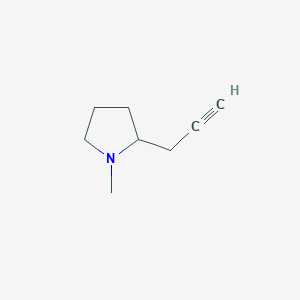
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)
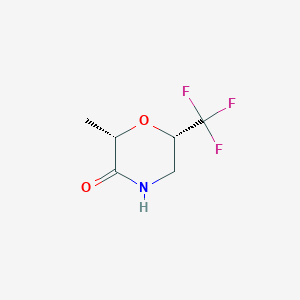
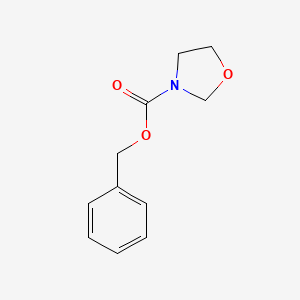
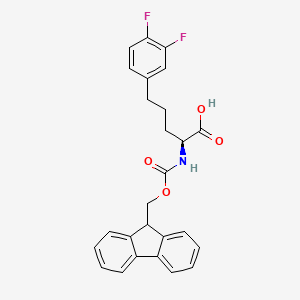
![5-[Cyclohexyl(methyl)carbamoyl]-2-fluorobenzeneboronic acid](/img/structure/B12838325.png)
![Methyl 2-azabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B12838327.png)
![4-(4-Bromophenyl)-6-phenyldibenzo[b,d]furan](/img/structure/B12838334.png)
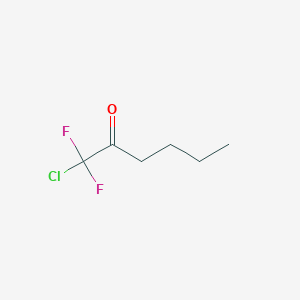
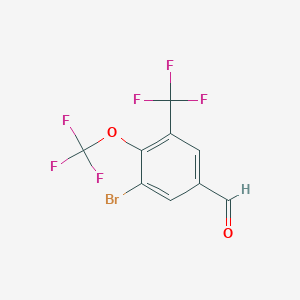
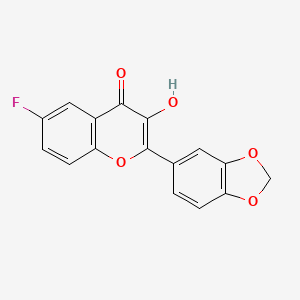
![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)
